molecular formula C9H7ClN2O2 B085497 methyl 5-chloro-1H-indazole-3-carboxylate CAS No. 1079-46-5

methyl 5-chloro-1H-indazole-3-carboxylate

Cat. No. B085497
CAS RN: 1079-46-5
M. Wt: 210.62 g/mol
InChI Key: OFHGAYNAKIWVOL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-indazole-3-carboxylate is a member of indazoles . It has a molecular weight of 210.62 . Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .

Scientific Research Applications

  • Anti-Arthritic and Non-Toxic Effects : Derivatives of ethyl-1H-indazole-3-carboxylate, including those substituted at N1 with various aliphatic or aromatic acyl radicals and having halogens or methyl groups at the 5 position, have been investigated. Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, a compound similar to methyl 5-chloro-1H-indazole-3-carboxylate, demonstrated notable antiarthritic effects at non-toxic doses in rat models (Bistocchi et al., 1981).

  • Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, which are structurally related to methyl 5-chloro-1H-indazole-3-carboxylate, showed potent antispermatogenic activity in studies focusing on their effect on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).

  • Chemical and Pharmaceutical Synthesis : Research has been conducted on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, indicating a broader interest in the chemical manipulation and understanding of compounds structurally similar to methyl 5-chloro-1H-indazole-3-carboxylate for potential pharmaceutical applications (Dzygiel et al., 2004).

  • Study of Enthalpy of Formation : Investigations into the enthalpy of formation of various indazole derivatives, including 1H-indazole-3-carboxylic acid and its methyl esters, are crucial for understanding the energetic and structural properties of these compounds. This research is vital for their application in material sciences and pharmaceuticals (Orozco-Guareño et al., 2019).

  • Glycinergic Potentiation by 5-HT(3) Receptor Antagonists : Studies on 5-HT(3) receptor antagonists, including those based on the indazole structure, have demonstrated their ability to potentiate spinal glycine responses, indicating potential neurological or psychiatric applications (Chesnoy-Marchais et al., 2000).

  • MAO-B Inhibitors for Neurological Disorders : Research into indazole- and indole-carboxamides, structurally related to methyl 5-chloro-1H-indazole-3-carboxylate, has identified them as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds are of interest for treating neurological disorders (Tzvetkov et al., 2014).

Safety And Hazards

Safety data for methyl 5-chloro-1H-indazole-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHGAYNAKIWVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506973
Record name Methyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-chloro-1H-indazole-3-carboxylate

CAS RN

1079-46-5
Record name 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
… -methyl-1H-indazole-3-carbonyl chloride (13), 1,5-dimethyl-1H-indazole-3-carboxylic acid (17), 2-methyl-2H-indazole-3-carboxylic acid (20), methyl 5-chloro-1H-indazole-3-carboxylate, …
Number of citations: 30 pubs.acs.org

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